molecular formula C6H11ClO5 B12705910 6-Chloro-6-deoxy-beta-D-glucopyranose CAS No. 56688-73-4

6-Chloro-6-deoxy-beta-D-glucopyranose

Cat. No.: B12705910
CAS No.: 56688-73-4
M. Wt: 198.60 g/mol
InChI Key: QMWDIHPSUCUMFU-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-6-deoxy-beta-D-glucopyranose is a derivative of glucose where the hydroxyl group at the sixth position is replaced by a chlorine atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-beta-D-glucopyranose typically involves the chlorination of glucose derivatives. One common method is the reaction of glucose with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired chlorinated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxy-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 6-hydroxy-6-deoxy-beta-D-glucopyranose or other substituted derivatives.

    Oxidation: Formation of 6-chloro-6-deoxy-gluconic acid.

    Reduction: Formation of 6-chloro-6-deoxy-glucitol.

Scientific Research Applications

6-Chloro-6-deoxy-beta-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-6-deoxy-beta-D-glucopyranose involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-6-deoxy-beta-D-glucopyranose is unique due to its specific substitution pattern and its ability to selectively activate insulin receptors without promoting carcinogenesis. This makes it a promising candidate for therapeutic applications in diabetes and cancer treatment .

Properties

CAS No.

56688-73-4

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

IUPAC Name

(2R,3R,4S,5S,6S)-6-(chloromethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11ClO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

QMWDIHPSUCUMFU-VFUOTHLCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.